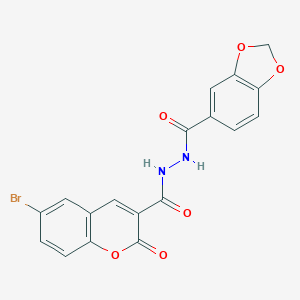
N'~3~-(1,3-BENZODIOXOL-5-YLCARBONYL)-6-BROMO-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(1,3-benzodioxol-5-ylcarbonyl)-6-bromo-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a benzodioxole moiety, a brominated chromene core, and a carbohydrazide group, making it a potential candidate for various biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-ylcarbonyl)-6-bromo-2-oxo-2H-chromene-3-carbohydrazide typically involves multiple steps, starting with the preparation of the benzodioxole and chromene intermediates. One common method involves the following steps:
Preparation of 1,3-benzodioxole-5-carboxylic acid: This can be achieved through the oxidation of 1,3-benzodioxole using an oxidizing agent such as potassium permanganate.
Bromination of chromene: The chromene core is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of carbohydrazide: The carboxylic acid derivative is then reacted with hydrazine hydrate to form the carbohydrazide group.
Coupling reaction: Finally, the benzodioxole and brominated chromene intermediates are coupled under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N’-(1,3-benzodioxol-5-ylcarbonyl)-6-bromo-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which may reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N’-(1,3-benzodioxol-5-ylcarbonyl)-6-bromo-2-oxo-2H-chromene-3-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, leading to downstream effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **1-benzo[1,3]dioxol-5-yl-3-N-fused hetero
Propiedades
Fórmula molecular |
C18H11BrN2O6 |
|---|---|
Peso molecular |
431.2g/mol |
Nombre IUPAC |
N'-(1,3-benzodioxole-5-carbonyl)-6-bromo-2-oxochromene-3-carbohydrazide |
InChI |
InChI=1S/C18H11BrN2O6/c19-11-2-4-13-10(5-11)6-12(18(24)27-13)17(23)21-20-16(22)9-1-3-14-15(7-9)26-8-25-14/h1-7H,8H2,(H,20,22)(H,21,23) |
Clave InChI |
SXSOPHHAMQKMPY-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)NNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chloropyridin-3-yl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B447605.png)
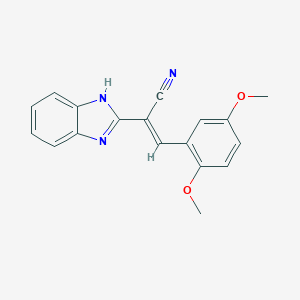
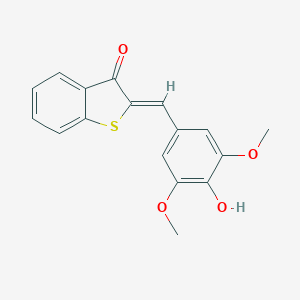
![5-(4-fluorophenyl)-7-methyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B447608.png)
![5-Acetyl-9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B447612.png)
![5-Benzoyl-6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B447613.png)
![N-(2-ethylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B447614.png)
![ethyl 2-{[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447616.png)
![1-(4-CHLOROPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE](/img/structure/B447618.png)
![3,3-DIMETHYL-11-[5-(4-NITROPHENYL)-2-FURYL]-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B447619.png)
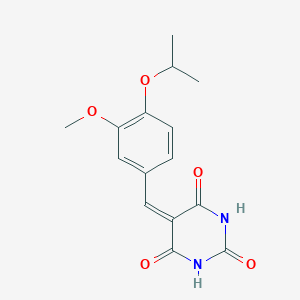
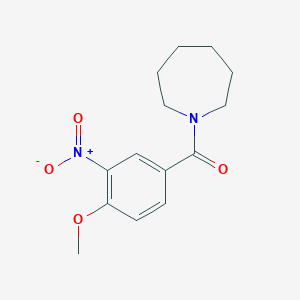
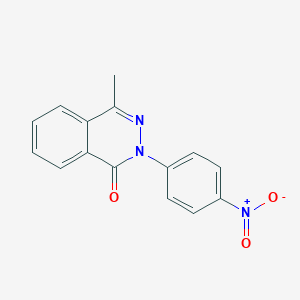
![5-[(cycloheptylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B447627.png)
